molecular formula C12H9NO B1596327 1-Cyano-6-methoxynaphthalene CAS No. 77029-01-7

1-Cyano-6-methoxynaphthalene

Cat. No.: B1596327
CAS No.: 77029-01-7
M. Wt: 183.21 g/mol
InChI Key: PGQFNNJLLVRLLW-UHFFFAOYSA-N
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Description

1-Cyano-6-methoxynaphthalene is a member of the naphthalene family, characterized by the presence of a cyano group at the first position and a methoxy group at the sixth position on the naphthalene ring. Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Scientific Research Applications

1-Cyano-6-methoxynaphthalene is widely used in scientific research due to its versatility. Its applications include:

Future Directions

1-Cyano-6-methoxynaphthalene, due to its unique properties, has potential for future research and development in various fields. The philosophy of sustainable development is prevailing worldwide, and catalytic chemistry, which involves compounds like this compound, will play a crucial role in sustainable economic development .

Preparation Methods

1-Cyano-6-methoxynaphthalene can be synthesized through several methods. One common synthetic route involves the use of 6-methoxy-1-tetralone as a starting material. The process includes the reaction of 6-methoxy-1-tetralone with diethylaluminum cyanide in anhydrous toluene at low temperatures, followed by acid treatment to yield 1-cyano-6-methoxy-3,4-dihydronaphthalene . This intermediate can then be dehydrogenated to form this compound.

Chemical Reactions Analysis

1-Cyano-6-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include naphthoquinones, amines, and substituted naphthalenes .

Comparison with Similar Compounds

1-Cyano-6-methoxynaphthalene can be compared with other naphthalene derivatives such as:

    1-Cyano-4-methoxynaphthalene: Similar structure but with the methoxy group at the fourth position.

    1-Methoxy-6-cyanonaphthalene: Similar structure but with the positions of the cyano and methoxy groups swapped.

    6-Methoxy-2-naphthonitrile: Similar structure but with the cyano group at the second position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

6-methoxynaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-14-11-5-6-12-9(7-11)3-2-4-10(12)8-13/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQFNNJLLVRLLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227840
Record name 1-Naphthalenecarbonitrile, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77029-01-7
Record name 1-Naphthalenecarbonitrile, 6-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077029017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarbonitrile, 6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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